5-Cyclopentyl-1H-pyrrole-2-carboxylic acid
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Overview
Description
5-Cyclopentyl-1H-pyrrole-2-carboxylic acid is a chemical compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . This compound is characterized by a pyrrole ring substituted with a cyclopentyl group and a carboxylic acid group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 5-Cyclopentyl-1H-pyrrole-2-carboxylic acid involves several steps. One common method includes the reaction of cyclopentanone with pyrrole in the presence of a suitable catalyst. The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as methanol, with an acid catalyst like methanesulfonic acid . Industrial production methods may involve bulk custom synthesis and procurement processes to ensure the compound’s availability for research and development .
Chemical Reactions Analysis
5-Cyclopentyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
5-Cyclopentyl-1H-pyrrole-2-carboxylic acid has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Cyclopentyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
5-Cyclopentyl-1H-pyrrole-2-carboxylic acid can be compared with other similar compounds, such as:
5-Cyclopentyl-1H-pyrrole-2-carboxamide: This compound has a similar structure but with an amide group instead of a carboxylic acid group.
5-Cyclopentyl-1H-pyrrole-2-carboxaldehyde: This compound features an aldehyde group in place of the carboxylic acid group.
5-Cyclopentyl-1H-pyrrole-2-carboxylate: This ester derivative has a carboxylate group instead of a carboxylic acid group.
Properties
IUPAC Name |
5-cyclopentyl-1H-pyrrole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c12-10(13)9-6-5-8(11-9)7-3-1-2-4-7/h5-7,11H,1-4H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQOXTJXKBEOBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC=C(N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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